Product packaging for 2,3,3',4,6-Pentabromodiphenyl ether(Cat. No.:CAS No. 446254-72-4)

2,3,3',4,6-Pentabromodiphenyl ether

Cat. No.: B1432794
CAS No.: 446254-72-4
M. Wt: 564.7 g/mol
InChI Key: FXXXWTMLIQLDRP-UHFFFAOYSA-N
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Description

Overview of Polybrominated Diphenyl Ethers (PBDEs) as Environmental Contaminants

The commercial production and use of PBDEs began in the 1970s. healthandenvironment.netnih.govpanda.org They were incorporated as additive flame retardants, meaning they were physically mixed with polymers rather than chemically bound, which allows them to leach out of products over time. nih.govepa.gov The demand for these chemicals grew, particularly in North America, which accounted for a significant portion of the global demand for certain PBDE mixtures. nih.gov

Three main commercial mixtures of PBDEs have been produced: pentabromodiphenyl ether (PentaBDE), octabromodiphenyl ether (OctaBDE), and decabromodiphenyl ether (DecaBDE). epa.govepa.gov The PentaBDE mixture was primarily used in flexible polyurethane foam for furniture and mattresses, while the OctaBDE mixture was used in plastics for electronics. nih.govepa.gov The use of PentaBDE and OctaBDE was voluntarily phased out by manufacturers in the United States at the end of 2004 due to rising environmental and health concerns. nih.govepa.gov However, DecaBDE continued to be produced and used, primarily in television casings. noaa.gov

The basic structure of a PBDE molecule consists of two phenyl rings linked by an ether bridge, with bromine atoms attached to the rings. cdc.gov There are 209 possible variations, known as congeners, which are distinguished by the number and position of the bromine atoms. epa.govcdc.gov These congeners are systematically named and numbered. Each congener with the same number of bromine atoms is referred to as a homolog. cdc.gov For instance, all PBDEs with five bromine atoms are called pentabromodiphenyl ethers.

The commercial PBDE products were not single congeners but rather mixtures of several different congeners. epa.govnih.gov For example, the commercial PentaBDE mixture was composed mainly of tetrabromodiphenyl ether (24–38%) and pentabromodiphenyl ether (50–62%) congeners, with smaller amounts of hexabromodiphenyl ether (4–8%) and tribromodiphenyl ether (0–1%). nih.gov

The Specific Focus on 2,3,3',4,6-Pentabromodiphenyl Ether (BDE-100 or specific isomers) within the PBDE Landscape

Pentabromodiphenyl ether congeners, particularly BDE-47, BDE-99, and BDE-100, are significant components of the commercial PentaBDE technical mixtures. nih.govnih.govnih.gov For instance, a typical PentaBDE mixture, DE-71, contains BDE-99 (2,2',4,4',5-pentabromodiphenyl ether) and BDE-47 (2,2',4,4'-tetrabromodiphenyl ether) as major components, along with BDE-100 (2,2',4,4',6-pentabromodiphenyl ether) in smaller but significant amounts. nih.govnih.gov

These congeners are frequently detected in a variety of environmental matrices, including sediment, soil, air, and biota, as well as in human tissues such as blood and breast milk. nih.govgnest.org The prevalence of BDE-47, BDE-99, and BDE-100 in the environment is a direct result of their use in commercial products and their subsequent release. nih.gov Studies have shown that BDE-100, along with BDE-47 and BDE-99, are among the most commonly found PBDEs in environmental samples. oup.com Their presence in diverse environments, from coastal waters to indoor dust, highlights their widespread distribution. nih.gov

Investigations into the metabolism of specific congeners like BDE-100 (2,2',4,4',6-pentabromodiphenyl ether) have revealed that these compounds can be persistent and bioaccumulative. usda.gov Such studies provide valuable insights into how these chemicals behave within living organisms, including their potential to be transformed into other, potentially more toxic, metabolites. usda.govnih.gov Understanding the behavior of each congener contributes to a more accurate assessment of the environmental and health risks associated with PBDE exposure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H5Br5O B1432794 2,3,3',4,6-Pentabromodiphenyl ether CAS No. 446254-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,5-tetrabromo-4-(3-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-2-1-3-7(4-6)18-12-9(15)5-8(14)10(16)11(12)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXXWTMLIQLDRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879921
Record name BDE-109
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-72-4
Record name 2,3,3',4,6-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-109
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,6-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9AHP631F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Environmental Occurrence and Spatial Temporal Distribution of 2,3,3 ,4,6 Pentabromodiphenyl Ether

Occurrence in Biotic Matrices

The lipophilic nature of 2,3,3',4,6-pentabromodiphenyl ether and other PBDEs leads to their accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. nih.govnih.gov This results in the biomagnification of these compounds through the food web.

In various wildlife and human samples, the ratio of BDE-47 to BDE-99 is often higher than in commercial penta-BDE formulations, suggesting a greater accumulation of BDE-47 relative to BDE-99, possibly due to a higher metabolism rate for BDE-99. sciendo.com

A study on marine zooplankton from the waters of southwestern Taiwan found that mono-BDE, tetra-BDE, and penta-BDE were the most abundant congeners, making up 76% of the total PBDE concentration. mdpi.com BDE-99 was one of the predominant PBDEs, constituting 13% of the total concentration. mdpi.com

In fish tissues from Lake Chaohu, China, the distribution pattern of PBDEs showed BDE-47 as the most prevalent, followed by BDE-99 and BDE-100. sciendo.com

Data Tables

Table 1: Atmospheric Concentrations of Selected PBDE Congeners

Location BDE-47 (pg/m³) BDE-99 (pg/m³) BDE-100 (pg/m³) Source
Global (Mean) <2 to 57 <2 to 74 <0.6 to 12 acs.org

Table 2: PBDE Concentrations in Water

Location Phase ΣPBDEs Dominant Congeners Source
New York/New Jersey Harbor Particle 175 ± 75 ng/g BDE-209 bohrium.com
New York/New Jersey Harbor Dissolved 110 ± 72 pg/L BDE-47, -99, -100, -209 bohrium.com

Table 3: PBDE Concentrations in Sediments

Location ΣPBDE₇ (ng/g dw) Dominant Congeners Source
Coastal East China Sea nd - 8.0 BDE-209, BDE-99/100 nih.gov
Yangtze River - BDE-47 gdut.edu.cn

Table 4: PBDE Concentrations in Soil and Dust

Location/Matrix BDE-47, -99, -100 (ng/g) Notes Source
E-waste Recycling Soil 2.70 to 615 - hkbu.edu.hk

Aquatic Biota: Fish, Invertebrates, and Marine Mammals

Polybrominated diphenyl ethers (PBDEs), including this compound (BDE-85), have been detected in various aquatic organisms, indicating their widespread presence in marine and freshwater environments. epa.govresearchgate.net These compounds are persistent, bioaccumulative, and toxic, raising concerns about their impact on aquatic ecosystems. epa.gov

Studies have shown that the concentration and congener profiles of PBDEs can vary significantly among different species and geographical locations. nih.gov In fish, PBDE levels can be influenced by factors such as species, trophic level, and lipid content. nih.govnih.gov For instance, benthic species like bream and barbel have been found to have higher concentrations of PBDEs due to their high lipid content and feeding habits. nih.gov In the Czech aquatic ecosystems, the dominant PBDE congener found in fish was BDE-47, with levels of other congeners like BDE-99, BDE-100, BDE-153, and BDE-154 also being prevalent. nih.gov Notably, BDE-209 is often not detected in fish, possibly due to its strong binding to sediments, which limits its bioavailability. nih.gov A study comparing Antarctic and Mediterranean fish species revealed that PBDE concentrations were two to three orders of magnitude higher in Mediterranean tuna, with tetra- and pentabromodiphenyl ethers being the most abundant congeners. researchgate.net

Invertebrates also accumulate PBDEs. The congener profiles in crustaceans can differ from those in fish, suggesting different metabolic pathways or exposure routes. nih.gov

Marine mammals, being at the top of the aquatic food chain, often exhibit high levels of PBDEs. researchgate.net Concentrations in the blubber of bottlenose dolphins and striped dolphins can be one to two orders of magnitude greater than in lower trophic-level fish. nih.gov High levels of PBDEs have also been detected in harbor seals, harbor porpoises, pilot whales, and beluga whales. researchgate.net

Interactive Table: PBDE Congener Concentrations in Aquatic Biota (ng/g lipid weight)

Species Location BDE-47 BDE-99 BDE-100 BDE-153 BDE-154 BDE-85 Reference
Chub Klecany, Vltava River 19.6 (wet weight) - - - - - nih.gov
Bream Klecany, Vltava River up to 19.6 (wet weight) - - - - - nih.gov
Barbel Klecany, Vltava River up to 16.5 (wet weight) - - - - - nih.gov
Tuna Mediterranean Sea - - - - - - researchgate.net
Antarctic Fish Antarctica 0.09 - 0.44 (wet weight) - - - - - researchgate.net
Bull Shark - - 1623.2 - - - - nih.gov
Spiny Dogfish - 37.1 - - - - - nih.gov
Bottlenose Dolphin - - 1120.8 - - - - nih.gov
Striped Dolphin - - 632.7 - - - - nih.gov

Note: This table is interactive. Click on the headers to sort the data. A '-' indicates that data was not provided in the source.

Terrestrial and Avian Biota: Birds and Mammals

This compound and other PBDEs are also found in terrestrial and avian wildlife, often as a result of biomagnification through the food chain. nih.govoup.com Birds, particularly predatory species, can accumulate significant levels of these compounds. oup.com

Studies on bird eggs have been crucial in monitoring PBDE contamination. For example, eggs of peregrine falcons in Sweden have shown some of the highest ΣPBDE concentrations measured in wildlife. oup.com The predominant congeners found in herring gull eggs include BDE-47, BDE-99, BDE-100, BDE-153, BDE-154, and BDE-183. oup.com Research on American kestrels has demonstrated that exposure to a penta-BDE mixture can lead to adverse effects on hatching success, highlighting the toxicological risk to avian species. nih.gov

In a study of liver tissues from Wisconsin river otters and Michigan bald eagles, several PBDE congeners were detected. nih.gov In both species, BDE-47 was the most abundant congener, followed by BDE-99 and BDE-100. The levels in eagles were among the highest reported for birds globally. nih.gov In contrast, non-aquatic birds and terrestrial mammals like moose and reindeer have generally shown low or non-detectable levels of PBDEs. nih.gov

Interactive Table: Σ4PBDE Concentrations in Terrestrial and Avian Biota (ng/g wet weight)

Species Location Σ4PBDE Range Σ4PBDE Mean (±SD) Σ4PBDE Median Reference
River Otters Wisconsin 0.5 - 72.9 16.3 ± 16.4 11.3 nih.govnih.gov
Bald Eagles Michigan 0 - 1538.8 74.3 ± 266.7 21.2 nih.govnih.gov

Note: This table is interactive. Click on the headers to sort the data. Σ4PBDE includes PBDE-47, 99, 100, and 153.

Temporal Trends and Global Distribution Patterns

The global distribution of this compound and other PBDEs is widespread, with these compounds being detected in various environmental matrices and biota across the globe. nih.govnih.gov Their presence in deep ocean environments confirms their ubiquitous nature as environmental contaminants. nih.gov

Temporal trend studies have provided insights into how the environmental concentrations of PBDEs have changed over time. In some regions, a decrease in the concentrations of certain PBDEs has been observed following restrictions and phase-outs of commercial penta-BDE mixtures. nih.govospar.org For example, a study on guillemot eggs from the Baltic Sea showed that concentrations of major BDE congeners increased from the 1970s to the mid-to-late 1980s, followed by a rapid decrease. acs.org Similarly, a study on human plasma samples collected between 1998 and 2013 showed a decrease in the body burdens of several penta-BDE congeners after their phase-out in 2004. nih.gov In the majority of the OSPAR assessment areas, concentrations of PBDEs in fish and shellfish are also declining. ospar.org

However, the trends are not uniform globally. While some studies report a decline, others have indicated a significant increase of several PBDE congeners in more recent years. oup.com This could be due to the continued release from products still in use, the breakdown of more highly brominated PBDEs into lower-brominated ones, and releases from recycling and disposal of products containing these chemicals. epa.govenv-health.org For instance, while concentrations of some PBDEs have decreased in house dust in the UK, this has coincided with an increase in alternative flame retardants. elsevierpure.com

The congener profile of PBDEs in the environment can also be influenced by the debromination of higher brominated congeners like BDE-209, which can break down into more persistent and bioaccumulative lower brominated forms. env-health.org

Sources, Release Mechanisms, and Environmental Pathways of 2,3,3 ,4,6 Pentabromodiphenyl Ether

Anthropogenic Origins and Manufacturing Emissions

2,3,3',4,6-Pentabromodiphenyl ether is not produced or used as a single substance but is a component of the commercial flame retardant mixture known as pentabromodiphenyl ether (PentaBDE). The production of these commercial mixtures involves the bromination of diphenyl oxide. Emissions can occur during the manufacturing process, leading to the release of PBDEs into the environment.

The global industrial demand for PentaBDE saw a significant increase in the late 20th century, rising from 4,000 tonnes annually in 1991 to 8,500 tonnes in 1999. In 2001, the worldwide demand was estimated at 7,500 tonnes, with the Americas accounting for the vast majority of this consumption. Although production in several regions, including Europe, Japan, Canada, Australia, and the US, has ceased, the legacy of its extensive production and use continues to be a source of environmental contamination.

Table 1: Estimated Historical Global Production and Emissions of Commercial PentaBDE Mixtures


YearGlobal Industrial Demand (Tonnes)Estimated Peak Atmospheric Emissions in Europe (BDE-47) (Tonnes)Cumulative Global Emissions of Major PentaBDE Congeners (by 2018) (Kilotonnes)
19914,000N/A~6
1997N/A22-31
19998,500N/A
20017,500N/AN/A

N/A: Not Available

Release from Product Life Cycles

The primary route for the environmental release of this compound is through the entire life cycle of products to which the PentaBDE mixture was added as a flame retardant.

Commercial PentaBDE mixtures were extensively used as additive flame retardants, meaning they were physically mixed with the polymer rather than chemically bound. This makes them more susceptible to release into the environment over the product's lifetime. The primary applications included:

Polyurethane Foam: This was the predominant use for PentaBDE, especially in flexible polyurethane foam for upholstered furniture, mattresses, and carpet padding.

Textiles: PentaBDE was applied to various textiles to meet flammability standards.

Electronics: It was used in the plastic casings of electronic devices such as computers and televisions.

These flame retardants could constitute between 5% and 30% of the weight of the treated material.

Over time, this compound can be released from consumer products through two main processes:

Leaching: As an additive flame retardant, it can slowly diffuse out of the polymer matrix. This process can be influenced by environmental factors such as temperature and the presence of solvents. Studies have shown that PBDEs can leach from flame-retardant plastics into water, and this is enhanced by the presence of organic matter like dissolved humic substances.

Volatilization: The compound can also be released into the air from products, a process that can be accelerated by higher temperatures. Once airborne, it can adsorb to dust particles, leading to widespread distribution in indoor and outdoor environments.

Research has demonstrated that more volatile PBDE congeners can be directly released into the air from treated polyurethane foam.

Waste Management and Disposal Pathways

The disposal of products containing this compound at the end of their service life represents a significant pathway for its release into the environment.

When products containing this compound are disposed of in landfills, it can be released into the environment through landfill leachate. The composition of the leachate, including its pH and the presence of dissolved organic matter, can influence the rate of leaching. Studies of landfill leachates have detected various PBDE congeners, indicating that landfills are a long-term source of these pollutants to the surrounding environment. For example, a study of landfill sites in South Africa found mean concentrations of total PBDEs in leachate ranging from non-detectable to 9793 pg/L. nih.gov Another study in Cape Town reported total PBDE concentrations in landfill leachate ranging from 0.28 to 2,240 ng/L. cput.ac.za

Table 2: PBDE Concentrations in Landfill Leachate from Various Studies


LocationPBDE Congeners MeasuredConcentration Range in Leachate
South AfricaVarious, including BDE-28, -47, -71, -77ND - 9793 pg/L
Cape Town, South AfricaTotal PBDEs (including BDE-209)0.28 - 2,240 ng/L
Canada (Southern)VariousWide variability in concentrations

ND: Not Detected

The processing and recycling of electronic waste (e-waste) is a major source of PBDE release. During dismantling, shredding, and melting of electronic components, dust and fumes containing these compounds can be generated, leading to contamination of the surrounding soil, air, and water, as well as posing an exposure risk to workers.

Substance flow analyses of e-waste recycling plants have quantified the presence of PentaBDE in waste electrical and electronic equipment (WEEE). One such study found an average concentration of 34 mg/kg for PentaBDE in small-size WEEE. pops.int In regulated e-waste recycling sites in China, the concentration of the sum of 21 PBDEs in soil was found to be in the range of 3.05–1366 ng/g. nih.gov Informal e-waste recycling activities, which often lack proper environmental controls, can lead to significantly higher levels of contamination.

Table 3: PentaBDE Concentrations in E-waste and Related Environmental Media


Sample TypeLocation/StudyConcentration of PentaBDE or Total PBDEs
Small Size WEEESwiss Recycling Plant34 mg/kg (PentaBDE)
Soil from Regulated E-waste SiteEastern China3.05–1366 ng/g (Sum of 21 PBDEs)
Dust from E-waste Dismantling SitesGeneral44–12300 ng/g (Sum of 10 PBDEs)

Diffuse Sources and Secondary Emissions of this compound

Diffuse sources and secondary emissions are critical pathways for the environmental distribution of persistent organic pollutants like PBDEs. These processes involve the release of the chemicals from consumer and industrial products into the environment over time, followed by their subsequent mobilization and transport. However, specific studies quantifying the emission rates and mechanisms of BDE-116 from products and its presence in various environmental compartments are largely absent.

Indoor Environments as Potential Sources of Outdoor Contamination

Indoor environments are recognized as significant reservoirs for many PBDE congeners, which are released from a wide array of products such as electronics, furniture, and textiles. These chemicals accumulate in indoor air and dust, which can then be transported to the outdoor environment through ventilation and other exchange pathways.

Atmospheric Deposition and Surface Runoff

Once released into the outdoor environment, PBDEs can undergo long-range atmospheric transport and be deposited in locations far from their original source. This atmospheric deposition, along with surface runoff from contaminated urban and industrial areas, represents a major pathway for the contamination of soil, water bodies, and ecosystems.

Information on the atmospheric deposition fluxes and concentrations of this compound in surface runoff is not available in the reviewed scientific literature. While studies have documented the atmospheric deposition of other PBDE congeners, specific monitoring data for BDE-116 are absent. This data gap makes it impossible to quantify its contribution to environmental pollution via these pathways or to create meaningful data tables for comparison and analysis.

Environmental Fate and Biogeochemical Transformation of 2,3,3 ,4,6 Pentabromodiphenyl Ether

Transport Dynamics in Environmental Media

The movement and distribution of 2,3,3',4,6-pentabromodiphenyl ether in the environment are governed by its physicochemical properties, which influence how it partitions between air, water, soil, and sediment.

Polybrominated diphenyl ethers (PBDEs) are found in various environmental compartments, including air, water, soil, and sediment. nih.govwikipedia.org Due to their hydrophobic nature, PBDEs tend to adsorb strongly to solid materials. nih.gov

Higher brominated congeners, in particular, exhibit a greater tendency to bind to sediment or soil particles. epa.gov This partitioning behavior means that soils and sediments are significant sinks for PBDEs in the environment. nih.govnih.gov The presence of dissolved organic matter in aquatic environments can also influence the partitioning of PBDEs, affecting their mobility and bioavailability. researchgate.net Studies have shown that PBDEs bind to dissolved organic carbon, which can alter their movement in water systems. researchgate.net

PBDEs can be released into the atmosphere through various processes, including emissions from manufacturing facilities and volatilization from products containing these flame retardants. wikipedia.orgresearchgate.net Once in the atmosphere, they can undergo long-range transport, reaching even remote regions. copernicus.orghelcom.fi

Atmospheric deposition is a key pathway for the entry of PBDEs into terrestrial and aquatic ecosystems. copernicus.orgcopernicus.org This deposition can occur through both wet (rain and snow) and dry (particle settling) processes. nih.gov The extent of atmospheric deposition is influenced by factors such as temperature, precipitation, and the amount of particulate matter in the air. copernicus.org For instance, higher temperatures can lead to increased volatilization and subsequent deposition. copernicus.org Tree bark has been utilized as a passive air sampler to study the atmospheric deposition of PBDEs, with studies showing that the morphological characteristics of the bark, such as roughness, can influence the amount of deposition. nih.gov

Once deposited into aquatic environments, the transport of this compound and other PBDEs is largely dictated by their association with suspended particles and sediments. nih.gov Due to their hydrophobicity, these compounds readily sorb to organic matter in the water column and eventually settle into the sediment layer, which acts as a major reservoir. nih.gov

The movement of contaminated sediments through river systems and ocean currents can further distribute PBDEs over large areas. The concentration of PBDEs in water is often low due to their low water solubility and high affinity for solids. nih.gov However, they have been detected in various water bodies, indicating their widespread presence. uonbi.ac.ke The presence of PBDEs in landfill leachate also represents a potential source of contamination for groundwater and surface water. nih.gov

Abiotic Degradation Pathways

Abiotic degradation processes, which are not mediated by living organisms, play a role in the transformation of this compound in the environment. The primary abiotic degradation pathways are photolysis and thermal degradation.

Photolytic debromination is a significant degradation process for PBDEs, especially for higher brominated congeners when exposed to sunlight. nih.govwikipedia.org This process involves the removal of bromine atoms from the diphenyl ether structure, leading to the formation of lower-brominated congeners. nih.govresearchgate.net For example, decabromodiphenyl ether (BDE-209) can be photolytically debrominated to form nona- down to tetrabromodiphenyl ethers. nih.gov

This transformation is of particular concern because the resulting lower-brominated PBDEs may be more bioaccumulative and toxic than the parent compound. nih.govwikipedia.org The rate of photolytic debromination is influenced by the environmental matrix, with faster degradation observed on artificial surfaces like silica (B1680970) gel compared to natural matrices such as soil and sediment. nih.govresearchgate.net In addition to debromination, photolysis of PBDEs can also lead to the formation of polybrominated dibenzofurans (PBDFs), which are another class of toxic compounds. nih.govresearchgate.net The presence of an ortho-bromine substituent on the PBDE molecule can facilitate the formation of these PBDFs through a ring closure reaction following debromination. researchgate.net

The table below shows the half-lives of DecaBDE under different conditions.

MatrixLight SourceHalf-lifeReference
Toluene (B28343)Artificial Sunlight< 15 minutes nih.gov
Silica GelArtificial Sunlight< 15 minutes nih.gov
SandArtificial Sunlight40 - 200 hours nih.gov
SedimentArtificial Sunlight40 - 200 hours nih.gov
SoilArtificial Sunlight40 - 200 hours nih.gov
SandNatural Sunlight40 - 200 hours nih.gov
SedimentNatural Sunlight40 - 200 hours nih.gov
SoilNatural Sunlight40 - 200 hours nih.gov

The thermal degradation of PBDEs, such as what occurs during incineration of waste containing these flame retardants, can lead to the formation of hazardous byproducts. nih.govnih.gov Incomplete combustion of PBDEs can generate polybrominated dibenzofurans (PBDFs) and polybrominated dibenzo-p-dioxins (PBDDs). nih.govmdpi.com The presence of heavy metals can enhance the formation of these toxic compounds. nih.gov

Modern, well-operated municipal waste incinerators are designed to minimize the emission of such byproducts by maintaining sufficiently high temperatures and long residence times. nih.gov However, uncontrolled burning, such as in landfill fires, remains a potential source of PBDF and PBDD emissions. nih.gov Studies on the thermal degradation of decabromodiphenyl ether (BDE-209) have shown that it breaks down to form lower brominated congeners. nih.govuaic.ro The flue gases, fly ash, and bottom ash from incinerators have been found to contain both PBDEs and their toxic byproducts. nih.govresearchgate.net

The following table lists some of the byproducts identified from the thermal decomposition of brominated flame retardants.

Original CompoundDecomposition ProductReference
1,2-bis(pentabromodiphenyl)ethaneCarbon oxide, Hydrogen bromide, Brominated hydrocarbons cetjournal.it
Ethylene bis(tetrabromophthalimide)Carbon oxide, Hydrogen bromide, Brominated hydrocarbons cetjournal.it
Tetrabromobisphenol A diallyl etherCarbon oxide, Hydrogen bromide, Phenol (B47542), Bromophenols cetjournal.it

Biotic Transformation and Metabolic Pathways in Environmental Systems

The persistence and potential toxicity of this compound (BDE-99) in the environment are significantly influenced by its biotransformation. Organisms across different trophic levels, from microorganisms to fish, possess metabolic pathways to transform BDE-99, primarily through debromination and hydroxylation. These processes can alter the physicochemical properties of the compound, potentially leading to either detoxification or the formation of more toxic and bioavailable metabolites.

Microbial Degradation and Debromination

Microorganisms play a crucial role in the environmental fate of BDE-99, capable of degrading this compound under both anaerobic and aerobic conditions. These microbial processes are key to the natural attenuation of BDE-99 in contaminated sediments and soils.

Under anaerobic conditions, microbial reductive debromination is a significant transformation pathway for BDE-99. nih.gov This process involves the removal of bromine atoms, leading to the formation of lower-brominated diphenyl ethers. nih.gov Studies have shown that the debromination of BDE-99 often exhibits a preference for the removal of meta- and para-substituted bromine atoms. nih.gov For instance, the anaerobic debromination of BDE-99 can yield various tetrabromodiphenyl ether (tetra-BDE) and tribromodiphenyl ether (tri-BDE) congeners.

Table 1: Examples of Microbial Cultures Involved in Anaerobic Debromination of BDE-99

Microbial Culture/Species Observed Transformation Reference
Dehalococcoides species Debromination of octa-BDE mixture to hepta- through di-BDEs, including BDE-99. berkeley.edu
Dehalobacter restrictus PER-K23 Debromination of BDE-99. berkeley.edu
Desulfitobacterium hafniense PCP-1 Debromination of BDE-99. berkeley.edu
Mixed anaerobic sediment cultures Debromination of an octa-BDE mixture to lower brominated congeners, including penta- and tetra-BDEs. nih.gov

Aerobic degradation of BDE-99 by microorganisms involves different enzymatic pathways compared to anaerobic processes. Studies have isolated bacterial strains, such as Pseudomonas asplenii (strain NLPSJ-22), that can efficiently degrade BDE-99 under aerobic conditions. nih.gov The proposed aerobic degradation pathway for BDE-99 by this strain involves a stepwise debromination to diphenyl ether. nih.goviwaponline.com This is followed by hydroxylation and the cleavage of the ether bond, ultimately leading to the formation of phenol, which can then enter the tricarboxylic acid (TCA) cycle. nih.goviwaponline.com

The degradation process can be enhanced by the presence of co-metabolic substrates like diphenyl ether. nih.goviwaponline.com Furthermore, certain bacterial genera, including Rhodococcus, Bacillus, Pseudomonas, Burkholderia, and Sphingobium, have been identified as key players in the aerobic biodegradation of BDE-99 in environments like membrane bioreactors. nih.goviwaponline.com The initial steps in aerobic degradation often involve hydroxylation of the diphenyl ether structure, which is then followed by ring opening and cleavage. iwaponline.com This pathway is considered advantageous as it typically has a shorter degradation cycle and does not produce toxic intermediates. iwaponline.com

In Vivo Biotransformation in Organisms

Higher organisms, particularly aquatic biota, can also metabolize BDE-99. The primary biotransformation pathways observed are debromination and hydroxylation, which can significantly affect the accumulation and potential toxicity of this compound.

In various fish species, BDE-99 undergoes metabolic debromination to lower brominated congeners. nih.gov This process is species-specific, with different species exhibiting varying rates and products of debromination. nih.govnih.gov For example, common carp (B13450389) (Cyprinus carpio) can rapidly debrominate BDE-99 to 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), while Chinook salmon (Oncorhynchus tshawytscha) metabolize it more slowly, primarily to 2,2',4,5'-tetrabromodiphenyl ether (BDE-49). nih.govnih.gov

This metabolic difference is thought to be a key factor in the distinct PBDE congener profiles observed in wild fish populations. nih.gov The enzymes responsible for this debromination are believed to be thyroid hormone deiodinases. nih.govnih.gov The activity of these enzymes, particularly type I and type II deiodinases, appears to regulate the rate and pathway of BDE-99 debromination in fish. nih.govnih.gov The rapid debromination to BDE-47 in carp is associated with type I deiodinase activity, while the slower formation of BDE-49 in salmon is linked to type II deiodinase activity. nih.gov This debromination can be significant, as the resulting lower brominated congeners are often considered more toxic and have a higher potential for biomagnification. nih.gov

Table 2: Species-Specific Debromination of BDE-99 in Fish

Fish Species Primary Metabolite Proposed Enzyme System Reference
Common Carp (Cyprinus carpio) BDE-47 Type I Deiodinase nih.govnih.gov
Chinook Salmon (Oncorhynchus tshawytscha) BDE-49 Type II Deiodinase nih.gov
Rainbow Trout (Oncorhynchus mykiss) BDE-49 and other metabolites Deiodinases nih.govnih.gov

In addition to debromination, hydroxylation is another major metabolic pathway for BDE-99 in various organisms. nih.gov This process, often mediated by cytochrome P450 (CYP) enzymes, introduces a hydroxyl (-OH) group onto the aromatic rings of the BDE-99 molecule. epa.gov Studies in mice and human blood samples have shown that BDE-99 is readily hydroxylated, with 5'-hydroxy-BDE-99 (5'-OH-BDE-99) and 6'-hydroxy-BDE-99 (6'-OH-BDE-99) being major metabolites. nih.gov The formation of hydroxylated metabolites is significant as these compounds can be more toxic than the parent BDE-99. nih.gov

Evidence also suggests that the ether bond of BDE-99 can be cleaved, leading to the formation of brominated phenols. nih.gov For example, the detection of 2,4,5-tribromophenol (B77500) in mouse plasma after exposure to a commercial penta-BDE mixture containing BDE-99 suggests the cleavage of the ether linkage. nih.gov This metabolic pathway represents a complete breakdown of the diphenyl ether structure. The initial step for BDE-99 metabolism is proposed to be epoxidation, which can then be followed by debromination or conjugation. epa.gov

Formation of Metabolites (e.g., Hydroxylated PBDEs)

The biotransformation of this compound (BDE-118) within organisms is a critical aspect of its environmental fate and toxicological profile. While extensive research has been conducted on the metabolism of other polybrominated diphenyl ether (PBDE) congeners, specific data on the metabolic pathways of BDE-118 are limited. However, studies on closely related PBDEs provide a framework for understanding the likely formation of metabolites, particularly hydroxylated polybrominated diphenyl ethers (OH-PBDEs).

The metabolism of PBDEs, including by inference BDE-118, is primarily mediated by cytochrome P450 (CYP) enzymes, which are a superfamily of monooxygenases found in the liver and other tissues of vertebrates. These enzymes catalyze the hydroxylation of the PBDE molecule, a key initial step in its biotransformation. This process can lead to the formation of various mono- and di-hydroxylated metabolites.

Research on other pentabromodiphenyl ether congeners, such as BDE-99 (2,2',4,4',5-pentabromodiphenyl ether), has demonstrated that the position of hydroxylation can vary, leading to a range of different OH-PBDE isomers. For instance, in vitro studies using human liver microsomes have shown that BDE-99 is metabolized to several hydroxylated products, including 5'-OH-BDE-99 and 6'-OH-BDE-99, with CYP2B6 being the major enzyme responsible for this transformation. ubc.canih.gov Similarly, studies in rats have identified mono- and di-hydroxylated pentabromodiphenyl ether metabolites in bile and feces following exposure to BDE-99. diva-portal.org

In addition to direct hydroxylation, another metabolic pathway for PBDEs is oxidative debromination, where a bromine atom is replaced by a hydroxyl group. This can result in the formation of lower brominated OH-PBDEs. Cleavage of the ether bond, leading to the formation of brominated phenols, has also been observed as a metabolic route for some PBDEs in human and animal studies. nih.gov

While direct experimental evidence for the specific metabolites of this compound is not available in the provided search results, the established metabolic pathways for other pentabromodiphenyl ethers strongly suggest that it would also undergo hydroxylation to form various OH-pentaBDE isomers. The exact structure and abundance of these metabolites would depend on the specific CYP enzymes involved and the species being studied.

Table of Potential Metabolite Classes of this compound

Metabolite ClassFormation PathwayPotential Products
Monohydroxylated pentabromodiphenyl ethers (OH-pentaBDEs)Direct hydroxylationVarious isomers of OH-pentaBDE
Dihydroxylated pentabromodiphenyl ethers (diOH-pentaBDEs)Further hydroxylation of mono-hydroxylated metabolitesVarious isomers of diOH-pentaBDE
Hydroxylated tetrabromodiphenyl ethers (OH-tetraBDEs)Oxidative debromination followed by hydroxylationVarious isomers of OH-tetraBDE
Brominated phenolsCleavage of the diphenyl ether bondBrominated phenol compounds

It is important to note that the data in the table above is based on the metabolism of other PBDE congeners and represents potential, rather than confirmed, metabolic pathways for this compound. Further research is required to definitively identify and quantify the metabolites of this specific compound.

Bioaccumulation, Bioavailability, and Trophic Transfer of 2,3,3 ,4,6 Pentabromodiphenyl Ether

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

Polybrominated diphenyl ethers are recognized for their propensity to accumulate in living organisms. researchgate.net Their hydrophobic nature, as indicated by high octanol-water partition coefficients (log Kow) generally ranging from 6.27 to 6.97, drives their association with lipid-rich tissues in organisms. nih.gov

Uptake Routes: Dietary, Dermal, Respiratory

The primary routes of uptake for PBDEs like BDE-118 in organisms are through diet, skin (dermal) contact, and breathing (respiratory). vliz.be For many aquatic organisms, particularly fish, dietary intake is considered the most significant pathway for the accumulation of lipophilic compounds compared to uptake directly from water. vliz.be In terrestrial environments, organisms can be exposed through ingestion of contaminated soil or food, as well as through inhalation of airborne particles to which these compounds are adsorbed. The contribution of each route can vary depending on the species, its habitat, and feeding strategy.

Bioconcentration Factors (BCFs) and Bioaccumulation Factors (BAFs)

Bioconcentration factors (BCFs) and bioaccumulation factors (BAFs) are key metrics used to quantify the potential of a chemical to accumulate in an organism from its surrounding environment. sfu.canih.gov The BCF describes the accumulation of a chemical from water only, while the BAF considers all routes of exposure, including diet. sfu.caca.gov

A study of a river system in a highly industrialized area of South China calculated BAFs for several PBDE congeners in different fish species. researchgate.net The BAFs for PBDEs were found to follow a bioaccumulation model, indicating significant accumulation in fish. researchgate.net It is important to note that BAFs can be influenced by various factors, including the lipid content of the organism and its metabolic capacity. vliz.be

Below is an interactive table summarizing representative BAFs for selected PBDEs.

SpeciesBDE-47 BAF (L/kg)BDE-99 BAF (L/kg)BDE-209 BAF (L/kg)
Carp (B13450389)1.58 x 10^51.26 x 10^53.16 x 10^4
Plecostomus1.00 x 10^51.00 x 10^51.58 x 10^4

Biomagnification in Food Webs and Trophic Transfer

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. noaa.govyoutube.com Persistent and bioaccumulative substances like some PBDE congeners are particularly prone to this phenomenon. nih.gov

Trophic Level Enrichment

Studies have demonstrated the biomagnification of certain PBDE congeners in aquatic food webs. nih.govnih.gov Trophic magnification factors (TMFs), which quantify the average increase in concentration per trophic level, have been calculated for various PBDEs. A TMF value greater than 1 indicates that the chemical is biomagnifying. nih.gov For instance, in a study of a freshwater food web, the TMFs for several PBDE congeners were significantly greater than 1. nih.gov The trophic level of an organism, determined through stable isotope analysis (δ15N), is a key factor in assessing biomagnification. frontiersin.orgfrontiersin.orgnih.gov

Factors Influencing Biomagnification (e.g., Congegener Specificity)

The extent of biomagnification is not uniform across all PBDE congeners. researchgate.net Factors such as the degree of bromination and the specific arrangement of bromine atoms on the diphenyl ether structure influence a congener's environmental fate and biological behavior. researchgate.net For example, some studies have shown that lower-brominated PBDEs, such as BDE-47, tend to biomagnify more readily than highly-brominated congeners like BDE-209. nih.gov This can be attributed to differences in bioavailability, uptake efficiency, and metabolic debromination, where highly brominated congeners are broken down into less brominated forms. researchgate.netgulfofmaine.org The feeding habits and metabolic capabilities of different species within the food web also play a crucial role in the congener-specific patterns of biomagnification observed in various ecosystems. researchgate.net

Distribution within Organisms and Tissue-Specific Accumulation (excluding human tissue)

Once assimilated, 2,3,3',4,6-pentabromodiphenyl ether and other PBDEs are not uniformly distributed throughout an organism's body. Due to their lipophilic nature, they preferentially accumulate in tissues with high lipid content. nih.gov

In fish, while muscle tissue is often analyzed for contaminants, PBDEs can also be found in other organs. nih.gov Studies have shown that the liver can be a site of both accumulation and metabolism of these compounds. nih.gov For example, research on polar bears has revealed tissue-specific differences in the congener patterns of PBDEs and their metabolites in adipose tissue, liver, and brain, suggesting that different congeners may have varying affinities for different tissues and that biotransformation processes can influence their distribution. osti.gov The specific distribution can vary between species and is influenced by factors such as the organism's physiology and the specific properties of the PBDE congener. nih.gov

Ecological Toxicology and Environmental Impact of 2,3,3 ,4,6 Pentabromodiphenyl Ether

Ecotoxicological Effects on Aquatic Organisms (e.g., fish, algae)

Direct and detailed research on the ecotoxicological effects of 2,3,3',4,6-pentabromodiphenyl ether on aquatic organisms such as fish and algae is exceptionally limited in the public scientific literature. While studies on other pentabromodiphenyl ether congeners and commercial mixtures provide a general understanding of the potential risks of PBDEs to aquatic life, specific data for BDE-85 are largely absent.

Effects on Growth and Reproduction

No specific studies detailing the effects of this compound on the growth and reproduction of fish or algae could be identified in the available literature. Research on other PBDEs, such as the commercial mixture DE-71, has demonstrated adverse reproductive and developmental effects in fish, including reduced spawning, fertilization success, and hatching success in zebrafish. However, it is not scientifically sound to directly extrapolate these findings to BDE-85 without congener-specific studies.

Sublethal Effects at Environmentally Relevant Concentrations

Information on the sublethal effects of BDE-85 at environmentally relevant concentrations in aquatic organisms is also scarce. One study investigated the bioaccumulation of several PBDE congeners, including BDE-85, in the aquatic oligochaete Lumbriculus variegatus from spiked sediment. The study found that L. variegatus rapidly accumulated BDE-85, although the concentrations were lower than those of other pentabromodiphenyl ether congeners like BDE-47, BDE-100, and BDE-99 oup.com. This indicates the potential for BDE-85 to be bioavailable to benthic organisms, which form a critical part of aquatic food webs.

Effects on Terrestrial Wildlife and Avian Species

Similar to the aquatic toxicology data, there is a significant lack of research on the specific effects of this compound on terrestrial wildlife and avian species.

One of the few studies that directly investigated BDE-85 focused on its effects in rodents. This study reported on the oxidative status and sciatic nerve conduction properties following BDE-85 treatment. The results indicated a significant disruption in the oxidant/antioxidant equilibrium, leading to oxidative stress in the liver and brain tissues of exposed mice. Furthermore, exposure to BDE-85 led to a significant reduction in nerve conduction velocity and compound action potential amplitudes in the sciatic nerves of rats, suggesting physiological damage nih.gov. While these findings in a laboratory mammal model point to potential neurotoxic and physiological effects, direct studies on wild terrestrial mammal populations are not available.

With regard to avian species, no studies specifically investigating the toxicity of this compound were found. Research on other PBDE congeners, such as BDE-99, has shown effects on the mating behavior of zebra finches, indicating the potential for neurobehavioral impacts in birds nih.gov. Studies on American kestrels have also reported various effects from exposure to commercial PBDE mixtures, including impacts on pipping and hatching success researchgate.net. However, these findings cannot be directly attributed to BDE-85.

Impacts on Ecosystem Function and Biodiversity

There is a complete absence of studies that directly examine the impacts of this compound on ecosystem function and biodiversity. Assessing such broad-scale impacts requires a foundational understanding of the compound's effects on individual species and their interactions, which is currently lacking for BDE-85.

In a broader context, persistent organic pollutants like PBDEs can bioaccumulate and biomagnify in food webs, potentially leading to adverse effects at higher trophic levels. Such effects could theoretically alter predator-prey dynamics, reproductive success of keystone species, and ultimately impact community structure and ecosystem stability. However, without specific data on the bioaccumulation potential and toxicity of BDE-85 across a range of species, any discussion of its impact on ecosystem function and biodiversity remains speculative.

Ecological Risk Assessment Methodologies and Challenges (Conceptual Framework)

A conceptual framework for the ecological risk assessment of a specific chemical like this compound would typically follow a structured approach involving problem formulation, exposure assessment, effects assessment, and risk characterization.

Problem Formulation: This initial step would define the scope of the assessment, identifying the ecosystems, populations, and endpoints of concern. For BDE-85, this would involve recognizing its status as a PBDE congener and the general concerns associated with this class of persistent and bioaccumulative chemicals.

Exposure Assessment: This phase would involve quantifying the concentrations of BDE-85 in various environmental compartments (water, sediment, soil, air) and biota. It would also model the transport, fate, and bioaccumulation pathways of the compound. A significant challenge for BDE-85 is the lack of extensive monitoring data, which hinders an accurate estimation of environmental concentrations and organismal exposure levels.

Effects Assessment: This component establishes the relationship between exposure to BDE-85 and adverse ecological effects. It relies on toxicity data from laboratory and field studies on a range of relevant species (e.g., algae, invertebrates, fish, birds, mammals). As highlighted throughout this article, the primary challenge for BDE-85 is the severe lack of such ecotoxicological data. Without this information, it is impossible to determine no-observed-adverse-effect concentrations (NOAECs) or lowest-observed-adverse-effect concentrations (LOAECs) for most species.

Risk Characterization: In the final step, the exposure and effects data are integrated to estimate the likelihood and magnitude of adverse ecological effects. This is often done by calculating a risk quotient (RQ), which compares the estimated environmental concentration to a toxicological benchmark. Given the data deficiencies in both exposure and effects for BDE-85, a quantitative risk characterization is not currently feasible.

The primary challenge in conducting an ecological risk assessment for this compound is the fundamental lack of empirical data. Methodologies for risk assessment of data-poor chemicals may involve the use of (quantitative) structure-activity relationships ((Q)SARs) to predict toxicity based on chemical structure, or read-across approaches that use data from structurally similar compounds. However, the validity of these approaches for BDE-85 would need to be carefully evaluated, and the inherent uncertainty would be high.

Analytical Methodologies for the Detection and Quantification of 2,3,3 ,4,6 Pentabromodiphenyl Ether in Environmental Matrices

Sample Preparation Techniques for Diverse Environmental Media

The initial and one of the most critical stages in the analysis of 2,3,3',4,6-pentabromodiphenyl ether is the preparation of the sample. This step is essential to extract the analyte from the matrix and remove interfering substances that could compromise the accuracy of the subsequent analysis. The choice of technique depends heavily on the nature of the environmental matrix, which can range from water and air to more complex solid samples like soil, sediment, and sludge. ecn.nlacs.org

Various extraction techniques are employed to isolate PBDEs, including this compound, from environmental samples. The selection of the method is a balance between extraction efficiency, solvent consumption, and sample throughput.

Soxhlet Extraction: This is a classic and robust liquid-solid extraction technique that has been widely used for extracting PBDEs from solid matrices like soil, sediment, and sludge. ecn.nlthermofisher.com It involves continuously washing the sample with a heated solvent, typically toluene (B28343) or a hexane (B92381)/acetone mixture, for an extended period (12 to 24 hours). ecn.nl While effective, it is time-consuming and requires large volumes of organic solvents.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses elevated temperatures and pressures to extract analytes. ecn.nl This method significantly reduces extraction times and solvent consumption compared to Soxhlet extraction. ecn.nl Common solvents for PLE of PBDEs include hexane and dichloromethane (B109758) mixtures. chromatographyonline.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvents and sample, accelerating the extraction process. It is applicable for the extraction of PBDEs from soils, sediments, and animal tissues, offering reduced extraction times. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace). ecn.nl The analytes partition onto the fiber and are then thermally desorbed into the gas chromatograph. ecn.nl This method is advantageous as it can prevent hard contamination of the chromatographic system and may not require a separate clean-up step, although it needs further evaluation for routine use. ecn.nl

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation in the solvent, enhancing the extraction of analytes from the sample matrix. It is often repeated multiple times to improve efficiency, but can suffer from poor reproducibility. nih.gov

Below is a table summarizing common extraction methods used for PBDEs in solid environmental matrices.

Extraction Technique Typical Solvents Temperature Pressure Extraction Time Reference
Soxhlet ExtractionToluene, Hexane/AcetoneBoiling point of solventAtmospheric12-24 hours ecn.nl
Pressurized Liquid Extraction (PLE)Hexane/Dichloromethane (50/50)120 °C1500 PSI15 min chromatographyonline.com
Microwave-Assisted Extraction (MAE)VariesVariesVaries< 30 min nih.gov
Ultrasonic-Assisted Extraction (UAE)AcetonitrileAmbientAtmospheric15-30 min per cycle nih.gov
Solid-Phase Microextraction (SPME)Solvent-freeAmbientAtmosphericVaries ecn.nl

This table presents typical parameters for the extraction of PBDEs. Specific conditions may vary based on the specific congener and sample matrix.

Following extraction, the resulting extract is often complex and contains co-extracted substances like lipids and other organic matter that can interfere with chromatographic analysis. Therefore, a clean-up step is crucial.

For matrices with high organic content, such as sewage sludge, a preliminary treatment with concentrated sulfuric acid is often used to remove the bulk of the organic matter. ecn.nl

Adsorption chromatography is the most common clean-up technique. It involves passing the extract through a column packed with an adsorbent material.

Silica (B1680970) Gel: Often impregnated with sulfuric acid, silica gel is effective at removing lipids and other polar interferences. chromatographyonline.com

Florisil: A magnesium-silicate gel used to separate analytes from interfering compounds.

Alumina: Used for purification, often in combination with other adsorbents. thermofisher.com

These adsorbents can be used in multi-layered columns to achieve a high degree of purification and fractionation of the extract. chromatographyonline.com For example, a multi-column system may use silica, alumina, and a carbon column to isolate different fractions of compounds. chromatographyonline.com

Gel Permeation Chromatography (GPC) is another technique used to remove high-molecular-weight interferences, such as lipids, from the sample extract. nih.gov

Chromatographic Separation Techniques

Chromatography is employed to separate the this compound from other PBDE congeners and remaining matrix components before detection.

Gas chromatography is the standard and primary analytical technique for the separation of PBDEs due to their volatility and thermal stability. acs.orgvulcanchem.com The separation is typically performed on a capillary column.

Columns: Fused-silica capillary columns with a non-polar stationary phase, such as those with a 5% diphenyl / 95% dimethyl polysiloxane phase, are commonly used. Specialized columns, like the Thermo Scientific™ TraceGOLD™ TG-PBDE, are also designed for this purpose. thermofisher.com

Injection: Due to the high boiling points of PBDEs, specific injection techniques are required. Temperature-programmed splitless injection is often used to minimize contact with hot metal surfaces in the injector port and prevent thermal degradation of the analytes. nih.gov

Co-elution: A significant challenge in the GC analysis of PBDEs is the potential for co-elution of different congeners, including isomers. ecn.nl For instance, BDE-116 has been reported to potentially co-elute with other PBDEs like BDE-118 and BDE-99 on certain non-polar columns. ecn.nl Therefore, optimizing the GC temperature program and using high-resolution capillary columns are critical for achieving accurate quantification.

The following table provides an example of a GC oven temperature program used for the analysis of PBDEs.

GC Parameter Condition Reference
Column Thermo Scientific™ TraceGOLD™ TG-PBDE 15 m × 0.25 mm I.D. × 0.10 μm film thermofisher.com
Injector Temperature 280 °C thermofisher.com
Oven Program 110 °C (hold 2 min), ramp to 200 °C at 40 °C/min, ramp to 320 °C at 25 °C/min (hold 5 min) thermofisher.com
Carrier Gas Helium thermofisher.com

This table shows an example of GC conditions for PBDE analysis. The retention time for this compound would be specific to the exact conditions and column used.

While GC is the predominant technique, High-Performance Liquid Chromatography (HPLC) can be an alternative, particularly for more polar or thermally labile brominated flame retardants. psu.edu Its application for the analysis of this compound is less common. When used, it is often coupled with tandem mass spectrometry (HPLC-MS/MS), and atmospheric pressure chemical ionization (APCI) is a potential interface. psu.edu HPLC can be advantageous in separating certain isomers that are difficult to resolve by GC.

Mass Spectrometry Detection and Identification

Mass spectrometry (MS) is the definitive technique for the detection and quantification of this compound due to its high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used combination for PBDE analysis. vulcanchem.com High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are often preferred over single quadrupole MS to minimize interferences from complex matrices. nih.govthermofisher.com

Ionization: Electron Ionization (EI) is a common ionization technique. thermofisher.com Electron Capture Negative Ionization (ECNI) is also highly sensitive for halogenated compounds, but it can make it difficult to differentiate structural isomers and use isotopically-labeled standards for quantification as it often relies on monitoring bromide ions (m/z 79 and 81). nih.gov

Accurate Mass Measurement: High-resolution mass spectrometers, such as Orbitrap MS, provide highly accurate mass measurements (<2 ppm), which is critical for the confident identification of the elemental composition of the detected ions and distinguishing them from matrix interferences. thermofisher.com

Quantification: For accurate quantification, especially in complex matrices, isotope dilution is the preferred method. This involves spiking the sample with a known amount of a stable isotope-labeled analogue of the target compound (e.g., ¹³C-labeled PBDEs).

The table below shows hypothetical but representative mass spectrometry data for a pentabromodiphenyl ether congener.

Congener Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Ionization Mode
Pentabromo-DPE563.6405.7484.6EI

This table provides an example of mass-to-charge ratios (m/z) that could be used in a selected reaction monitoring (SRM) method on a GC-MS/MS system for a pentabromodiphenyl ether. The specific ions for this compound would need to be determined experimentally.

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact Mass Spectrometry (EI-MS) is a widely used technique for the analysis of PBDEs, including this compound. labrulez.com In this method, high-energy electrons bombard the analyte molecules, leading to ionization and fragmentation. The resulting mass spectrum is a characteristic fingerprint of the compound, allowing for its identification.

Key Research Findings:

Fragmentation Patterns: For pentabromodiphenyl ether congeners, EI-MS typically produces a prominent molecular ion cluster [M]•+ and characteristic fragment ions corresponding to the sequential loss of bromine atoms ([M-nBr]+). acs.orgacs.org The isotopic pattern of these clusters, resulting from the natural abundance of bromine isotopes (79Br and 81Br), is a critical tool for identification. labrulez.com For a hexabrominated diphenyl ether, the spectrum shows the molecular ion cluster around m/z 643 and a significant cluster at m/z 484, which corresponds to the loss of two bromine atoms. labrulez.com

Structural Information: While EI mass spectra for PBDE isomers are often very similar, subtle differences in fragment ion abundances can sometimes provide clues about the substitution pattern on the diphenyl ether core. acs.orgnih.gov

Gas Chromatography Coupling: EI-MS is most commonly coupled with gas chromatography (GC) for the separation of different PBDE congeners from a mixture before detection. chromatographyonline.com The retention time from the GC column provides an additional layer of identification.

Negative Chemical Ionization Mass Spectrometry (NCI-MS)

Negative Chemical Ionization Mass Spectrometry (NCI-MS) is a softer ionization technique compared to EI-MS, often providing higher sensitivity for halogenated compounds like PBDEs. In NCI-MS, reagent gases are used to generate thermal electrons that are captured by the analyte molecules, leading to the formation of negative ions.

Key Research Findings:

High Sensitivity: NCI-MS is known for its exceptional sensitivity in detecting PBDEs, often achieving lower detection limits than EI-MS. nih.gov

Ion Formation: For PBDEs with seven or fewer bromine atoms, the NCI mass spectra are typically dominated by the bromide ion (Br−) and the [HBr2]− ion. acs.orgnih.gov This can make it challenging to distinguish between different congeners based solely on the mass spectrum.

Molecular Ion Information: A significant drawback of NCI-MS for PBDE analysis is that it generally does not produce a molecular ion cluster, which is crucial for unambiguous compound identification. acs.org

Quantitative Analysis: Despite the lack of molecular ion information, the high sensitivity of NCI-MS makes it a valuable tool for quantitative analysis, especially for trace-level detection in complex matrices like human milk. nih.gov A study on the determination of 40 PBDEs in human milk using GC-NCI-MS reported method detection limits ranging from 0.01 to 0.05 µg/kg wet weight. nih.gov

High-Resolution Accurate Mass (HRAM) Spectrometry (e.g., Orbitrap MS)

High-Resolution Accurate Mass (HRAM) Spectrometry, particularly using technologies like the Orbitrap mass analyzer, offers significant advantages for the analysis of this compound. thermofisher.comazolifesciences.com HRAM instruments can measure the mass-to-charge ratio (m/z) of ions with very high precision, enabling the determination of elemental compositions and confident differentiation between isobaric interferences. thermofisher.com

Key Research Findings:

High Specificity and Accuracy: HRAM-MS provides exceptional mass accuracy, often in the sub-ppm range, which allows for the confident determination of the elemental formula of the detected ions. thermofisher.comthermofisher.com This is a powerful tool for confirming the identity of this compound, even in the presence of co-eluting compounds with the same nominal mass.

Enhanced Sensitivity and Selectivity: The high resolving power of instruments like the Orbitrap allows for the separation of analyte signals from background noise and matrix interferences, leading to improved sensitivity and selectivity. thermofisher.comrdworldonline.com

Full-Scan Data Acquisition: HRAM instruments are often operated in full-scan mode, acquiring data over a wide mass range. thermofisher.com This allows for retrospective analysis of the data for other compounds of interest without the need for re-injection.

Quantitative Performance: The quantitative performance of GC-Orbitrap MS for PBDE analysis has been demonstrated to be excellent, with good linearity and reproducibility. thermofisher.com

Analytical TechniquePrimary Ionization MethodKey Advantages for BDE-100 AnalysisKey Limitations for BDE-100 Analysis
Electron Impact Mass Spectrometry (EI-MS) Hard ionization with high-energy electronsProvides characteristic fragmentation patterns and molecular ion information for structural elucidation.Can have lower sensitivity compared to NCI-MS; similar fragmentation for isomers can be challenging.
Negative Chemical Ionization Mass Spectrometry (NCI-MS) Soft ionization via electron captureHigh sensitivity, leading to low detection limits.Generally does not produce a molecular ion, making definitive identification difficult.
High-Resolution Accurate Mass (HRAM) Spectrometry Various, including EIHigh mass accuracy for confident elemental composition determination and interference removal; excellent sensitivity and selectivity.Higher instrument cost and complexity.

Quality Assurance and Quality Control (QA/QC) in PBDE Analysis

Robust Quality Assurance and Quality Control (QA/QC) procedures are essential to ensure the reliability and accuracy of data generated during the analysis of this compound. nih.govyoutube.com These measures are implemented throughout the analytical process, from sample collection to final data reporting. epa.gov

Certified Reference Materials

Certified Reference Materials (CRMs) are fundamental to the quality control of PBDE analysis. accustandard.com CRMs are materials with well-characterized concentrations of specific PBDE congeners, including this compound.

Role in QA/QC:

Method Validation: CRMs are used to validate the accuracy of an analytical method. By analyzing a CRM and comparing the measured concentration to the certified value, laboratories can assess the bias of their method.

Ongoing Quality Control: CRMs are analyzed alongside environmental samples in analytical batches to monitor the ongoing performance of the method and ensure that it remains in control.

Interlaboratory Comparisons: CRMs are often used in interlaboratory comparison studies to assess the proficiency of different laboratories and ensure consistency of results across the scientific community.

A variety of suppliers offer certified solutions of this compound (BDE-119) in solvents like isooctane (B107328) or nonane. hpst.czisotope.com These standards are typically of high purity, often exceeding 98%. hpst.czisotope.com

Detection Limits and Quantification Limits

The concepts of Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical for defining the capabilities of an analytical method for this compound. nih.govbiopharminternational.com

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise of the analytical instrument. nih.gov It indicates whether the compound is present in a sample.

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be not only detected but also quantified with a defined degree of accuracy and precision. nih.govepa.gov The LOQ is a more conservative and practically relevant measure for reporting quantitative data. epa.gov

Determination and Importance:

Establishing Limits: LOD and LOQ are typically determined by analyzing a series of low-concentration standards or spiked blank samples and evaluating the signal-to-noise ratio or the statistical variability of the measurements. nih.govd-nb.info

Data Reporting: It is crucial to report analytical results in the context of the established LOD and LOQ. Concentrations below the LOD are generally reported as "not detected," while results between the LOD and LOQ are often reported as "trace" or with an estimated value.

Method Comparison: LOD and LOQ values are important metrics for comparing the performance of different analytical methods. For instance, methods employing NCI-MS often achieve lower LODs and LOQs for PBDEs compared to methods using EI-MS. nih.govresearchgate.net

QA/QC ParameterDefinitionRole in this compound Analysis
Certified Reference Materials (CRMs) Materials with known, certified concentrations of the analyte.Used to validate method accuracy, monitor ongoing performance, and in interlaboratory studies.
Limit of Detection (LOD) The lowest analyte concentration that can be reliably distinguished from background noise.Determines the presence or absence of the compound in a sample.
Limit of Quantitation (LOQ) The lowest analyte concentration that can be accurately and precisely measured.Defines the lower boundary for reliable quantitative reporting of the compound's concentration.

Environmental Management, Remediation, and Future Research Directions

Regulatory and Policy Frameworks (Environmental Focus)

The environmental persistence and potential for bioaccumulation of PBDEs have prompted significant regulatory action worldwide. These frameworks are designed to control and ultimately eliminate the release of these substances into the environment.

International Conventions (e.g., Stockholm Convention)

The primary international instrument governing the management of 2,3,3',4,6-Pentabromodiphenyl ether is the Stockholm Convention on Persistent Organic Pollutants (POPs). Commercial PentaBDE, a mixture containing various pentabromodiphenyl ether isomers, was listed in Annex A (Elimination) of the Convention in May 2009. wikipedia.orgpops.int This listing obligates signatory parties to take measures to eliminate the production and use of these chemicals. pops.int

The Convention specifically identifies 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and 2,2',4,4',5-pentabromodiphenyl ether (BDE-99) as main components of commercial PentaBDE, but the listing also covers other tetra- and pentabromodiphenyl ethers present in the commercial mixture, which includes this compound. brsmeas.org The Conference of the Parties to the Convention periodically evaluates the progress made toward the elimination of these PBDEs contained in articles and reviews the continued need for any specific exemptions, which are set to expire no later than 2030. pops.intbrsmeas.org The Convention also supports the development and evaluation of alternatives to these listed POPs. pops.int

National and Regional Regulations (e.g., EPA, REACH)

On a national and regional level, several authorities have implemented strict controls on PBDEs.

United States Environmental Protection Agency (EPA): In the United States, the EPA has taken significant action under the Toxic Substances Control Act (TSCA). The sole U.S. manufacturer of commercial PentaBDE voluntarily ceased production by the end of 2004. federalregister.gov Subsequently, the EPA promulgated a Significant New Use Rule (SNUR) that requires manufacturers and importers to notify the EPA at least 90 days before commencing any new manufacture or import of pentabromodiphenyl ether for any use. federalregister.gov This allows the EPA to evaluate any intended new use and, if necessary, prohibit or limit the activity before it occurs. federalregister.gov The EPA has expressed concern that certain PBDE congeners are persistent, bioaccumulative, and toxic to both humans and the environment. epa.gov In January 2021, the EPA issued final rules under TSCA to further reduce exposure to specific persistent, bioaccumulative, and toxic chemicals, including decabromodiphenyl ether (DecaBDE). ul.comepa.gov

European Union (EU) Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH): The European Union has also implemented robust regulations. The use of PentaBDE has been banned in the EU since 2004. wikipedia.org Under the POPs Regulation ((EU) 2019/1021), which aligns with the Stockholm Convention, listed PBDEs, including the components of commercial PentaBDE, are subject to stringent restrictions. europa.eu The regulation sets an Unintentional Trace Contaminant (UTC) limit value for the sum of the concentrations of listed PBDEs in mixtures or articles. europa.eu The REACH regulation further controls the use of hazardous chemicals. Although specific entries for this compound are not detailed, the broader restrictions on PentaBDE and other PBDEs effectively prohibit its use. For instance, regulations prohibit placing on the market substances, preparations, or articles containing PBDEs in concentrations higher than 0.1% by mass. legislation.gov.uk

Environmental Remediation Technologies for PBDE-Contaminated Sites

Due to their persistence, PBDEs like this compound can accumulate in soil, sediment, and water, necessitating the development of effective remediation technologies. nih.govnih.gov Research has focused on both biological and physicochemical methods to remove or degrade these contaminants. bohrium.combohrium.com

Bioremediation Approaches

Bioremediation utilizes biological organisms, primarily microorganisms and plants, to break down or sequester environmental pollutants. youtube.comyoutube.com This approach is considered cost-effective and environmentally friendly. youtube.comresearchgate.net

Microbial Degradation: Certain bacteria have demonstrated the ability to degrade PBDEs. For example, research has shown that Pseudomonas plecoglossicida, when assisted with biochar, can effectively degrade 2,2',4,4'-tetrabrominated diphenyl ether (BDE-47) in contaminated soil from e-waste dismantling sites. nih.gov The biochar plays a critical role by supporting the colonization of the inoculant and enhancing the stability of the bacterial community. nih.gov The combination of persulfate oxidation followed by bioremediation has also been shown to achieve high degradation and mineralization efficiencies for PBDEs in soil. nih.gov

Phytoremediation: Plants can also contribute to the remediation of PBDE-contaminated sites. Studies on mangrove wetlands have shown that certain mangrove species can tolerate PBDEs and facilitate their removal from contaminated sediments. cityu.edu.hk The presence of nutrient-rich aquaculture effluent was found to enhance the bioremediation process, stimulating the uptake and translocation of PBDEs by the plants. cityu.edu.hk

Physical and Chemical Treatment Technologies

Various physical and chemical methods have been developed to treat PBDE contamination, often involving debromination or destruction of the molecule. nih.govbohrium.combohrium.com

Adsorption: This technique uses materials with high surface area to capture pollutants. Granular-activated carbon (GAC) has proven effective in removing PBDEs from the effluent of soil-washing processes, which use surfactants to extract pollutants from contaminated soil. mdpi.com

Reductive Debromination: This process removes bromine atoms from the PBDE molecule, reducing its toxicity. Nanoscale zerovalent iron (nZVI) particles have been shown to effectively degrade DecaBDE (BDE-209), and combining them with biochar can further reduce the uptake of PBDEs by plants. nih.gov

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive radicals to break down persistent organic pollutants. Persulfate oxidation, for instance, can reduce PBDE content in soil and enhance the bioavailability of the remaining residue for subsequent bioremediation. nih.gov

Photocatalytic Degradation: This is one of the most widely reported methods for PBDE remediation. nih.govbohrium.com It uses a photocatalyst and light to degrade the pollutants. However, its efficiency can be lower for less brominated congeners due to their higher chemical stability. researchgate.net

Development of Sustainable Alternatives to PBDEs (from an environmental burden perspective)

The phase-out and restriction of PBDEs have driven the chemical industry to develop and market alternative flame retardants. healthandenvironment.org However, the transition to safer substitutes is fraught with challenges, primarily the risk of "regrettable substitution," where a replacement chemical is later found to have its own environmental or health hazards. technologynetworks.comresearchgate.net

After the ban on PBDEs, the use of organophosphate esters (OPEs) as flame retardants and plasticizers increased significantly. technologynetworks.com However, concerns are now growing about OPEs, as they are being detected in various environmental compartments, including polar regions, and their potential risks are not fully understood. technologynetworks.com This highlights a critical gap in regulatory frameworks, which often react to known harms rather than proactively assessing the potential hazards of alternatives before they are widely adopted. technologynetworks.comresearchgate.net

To avoid regrettable substitutions, there is a growing emphasis on green chemistry principles. healthandenvironment.orgacs.org This approach encourages the design of chemical products and processes that minimize the use and generation of hazardous substances from the outset. healthandenvironment.org The U.S. EPA's Design for the Environment (DfE) program, for example, has conducted assessments to evaluate the potential hazards of flame retardants that are likely to be functional alternatives to DecaBDE, aiming to help decision-makers choose safer options. epa.gov The ultimate goal is to develop alternatives that are not only effective as flame retardants but also have a minimal environmental footprint, breaking the cycle of replacing one hazardous chemical with another. acs.org

Table of Mentioned Compounds

Emerging Research Areas and Knowledge Gaps for this compound

The scientific community continues to investigate the environmental presence and potential consequences of this compound, a component of certain polybrominated diphenyl ether (PBDE) mixtures. wikipedia.org Despite progress, several key areas require further research to fully understand its long-term impacts and to develop effective management strategies.

Unidentified Degradation Products and Pathways

While the degradation of PBDEs is known to occur, significant knowledge gaps persist regarding the specific transformation products of this compound and the pathways through which they are formed.

Current research indicates that higher brominated PBDEs can break down into lower brominated congeners, which may be more mobile and toxic. nih.gov For instance, the photolytic degradation of decabromodiphenyl ether (BDE-209) is thought to contribute to the presence of pentabromodiphenyl ether congeners in the environment. researchgate.net However, the precise intermediates and final products resulting from the degradation of this compound under various environmental conditions (e.g., microbial action, photolysis, hydrothermal processes) are not fully characterized. researchgate.netresearchgate.net

Studies on other PBDEs, such as BDE-99 (2,2',4,4',5-pentabromodiphenyl ether), have identified hydroxylated and methoxylated metabolites, as well as debrominated products. nih.gov It is plausible that this compound undergoes similar transformations, but specific research is needed to confirm this and to identify any unique degradation products. The development of advanced analytical techniques is crucial for identifying these often trace-level compounds. accustandard.com

A deeper understanding of these degradation pathways is essential for predicting the ultimate fate and potential toxicity of this compound in the environment.

Refined Ecological Risk Assessment Models

Current ecological risk assessments for PBDEs often rely on data from a limited number of congeners and may not fully capture the specific risks associated with this compound. service.gov.uknih.gov The European Union has established an Environmental Quality Standard (EQS) for a sum of six PBDE congeners in biota, but this value is considered very low and its derivation has been a subject of discussion. helcom.fiospar.org

Future research should focus on developing more refined ecological risk assessment models that are specific to this compound. This requires:

Congener-Specific Toxicity Data: More research is needed to determine the specific toxicological endpoints for this compound in various organisms.

Bioaccumulation and Trophic Transfer Studies: Understanding how this specific congener accumulates in organisms and moves through food webs is critical for assessing its potential for secondary poisoning. service.gov.uk

Consideration of Transformation Products: Risk assessment models should incorporate the potential toxicity of its degradation products, which may differ from the parent compound. canada.ca

By generating more specific data, scientists can develop more accurate models to predict the ecological risks posed by this compound and to establish more relevant environmental quality standards.

Long-term Monitoring Strategies and Data Harmonization

Consistent and comparable long-term monitoring data are essential for understanding the trends, transport, and fate of this compound in the environment. While monitoring programs for PBDEs exist, there are challenges related to data harmonization. helcom.fi Different monitoring programs may use varying analytical methods, target different environmental compartments (e.g., water, sediment, biota), and report data for different sets of congeners. ospar.org

To address this, there is a need for:

Standardized Monitoring Protocols: The development and adoption of standardized protocols for sampling, analysis, and data reporting would ensure the comparability of data across different studies and regions.

Inclusion of a Broader Range of Congeners: Monitoring programs should consider including a wider array of PBDE congeners, including less common ones like this compound, to get a more complete picture of environmental contamination.

International Data Sharing and Collaboration: Establishing international databases and fostering collaboration among research institutions and government agencies would facilitate the harmonization of data and a more comprehensive global assessment. The European Food Safety Authority (EFSA) has called for continued monitoring and data collection on PBDEs in food. foodsafetyafrica.net

These efforts will enable a more robust evaluation of the effectiveness of regulations and the long-term trends of this persistent organic pollutant.

Influence of Climate Change on Environmental Fate and Transport

Climate change is expected to alter various environmental parameters, which in turn could influence the fate and transport of persistent organic pollutants like this compound.

Key considerations include:

Temperature Changes: Rising temperatures can affect the partitioning of PBDEs between different environmental compartments (air, water, soil, and sediment) and can also influence their degradation rates. d-nb.info

Precipitation Patterns: Changes in rainfall and runoff can impact the transport of PBDEs from terrestrial to aquatic environments.

Extreme Weather Events: Increased frequency and intensity of events like floods and storms can remobilize PBDEs that have been sequestered in sediments and soils.

Modeling studies have begun to explore the influence of climate change on the distribution of POPs, but more research is needed to specifically understand how these changes will affect the environmental behavior of this compound. d-nb.info This knowledge is crucial for predicting future environmental concentrations and exposure risks.

Novel Analytical Techniques for Trace Level Detection

The accurate detection and quantification of this compound, especially at the trace levels typically found in environmental samples, present a significant analytical challenge. npl.co.uk The development of more sensitive and selective analytical methods is a critical area of ongoing research.

Current methods often involve gas chromatography coupled with mass spectrometry (GC-MS). nih.gov However, there is a continuous drive to improve these techniques and explore new approaches. Emerging areas include:

Advanced Mass Spectrometry: The use of high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) can provide greater selectivity and sensitivity for the analysis of complex environmental matrices. nih.gov

Improved Sample Preparation: Developing more efficient and robust sample preparation techniques, such as novel solid-phase extraction (SPE) methods, is crucial for isolating and concentrating trace amounts of this compound from samples like water, sediment, and biological tissues. nih.govnih.gov

Innovative Calibration Strategies: Novel calibration procedures are being developed to overcome challenges associated with the analysis of unstable or low-concentration compounds like PBDEs. npl.co.uk

The development of these advanced analytical tools will enable more accurate and reliable monitoring of this compound in the environment, leading to a better understanding of its distribution and fate.

Interactive Data Table: Emerging Research Areas for this compound

Research AreaKey Knowledge GapsFuture Research Directions
Unidentified Degradation Products and Pathways - Specific transformation products of this compound are largely unknown.- Degradation pathways under different environmental conditions are not fully elucidated.- Identification and characterization of degradation products using advanced analytical techniques.- Studies on biotic and abiotic degradation mechanisms (microbial, photolytic, etc.).
Refined Ecological Risk Assessment Models - Lack of congener-specific toxicity data.- Limited understanding of bioaccumulation and trophic transfer.- Insufficient consideration of the toxicity of degradation products.- Generation of specific toxicological data for this compound.- Field and laboratory studies on bioaccumulation in different species.- Incorporation of transformation product toxicity into risk models.
Long-term Monitoring Strategies and Data Harmonization - Inconsistent monitoring protocols and reporting.- Limited inclusion of less common congeners in monitoring programs.- Lack of centralized international data repositories.- Development and adoption of standardized monitoring guidelines.- Expansion of congener lists in routine monitoring.- Establishment of international data sharing platforms.
Influence of Climate Change on Environmental Fate and Transport - Limited understanding of how changing environmental parameters (temperature, precipitation) will affect the behavior of this specific congener.- Modeling studies to predict the impact of climate change scenarios on fate and transport.- Long-term monitoring in regions undergoing significant climatic shifts.
Novel Analytical Techniques for Trace Level Detection - Need for greater sensitivity and selectivity in analytical methods.- Challenges in sample preparation from complex matrices.- Development of advanced mass spectrometry techniques (e.g., HRMS, MS/MS).- Innovation in sample extraction and cleanup procedures.- Exploration of novel calibration strategies.

Q & A

Q. What are the key physicochemical properties of 2,3,3',4,6-Pentabromodiphenyl ether (PeBDE) relevant to environmental research?

The compound's molecular formula is C₁₂H₅Br₅O with a molecular weight of 564.68 g/mol (CAS RN: 446254-80-4). It is a lipophilic, persistent organic pollutant (POP) with low water solubility (<0.1 g/100 mL at 20.5°C) and strong adsorption to organic matter (log Koc ≈ 5.0–6.0). These properties influence its environmental partitioning and bioaccumulation potential in lipid-rich tissues . Structural identification can be performed via gas chromatography-mass spectrometry (GC-MS) using IUPAC-standardized reference spectra .

Q. How is 2,3,3',4,6-PeBDE typically quantified in environmental samples?

The U.S. EPA Method 1614 recommends using congener-specific isotope dilution GC-MS with deuterated internal standards. Calibration solutions (e.g., 100–150 ng/mL in non-polar solvents) are used to quantify low-concentration samples (e.g., pg/g lipid in biota). For soil or sediment, accelerated solvent extraction (ASE) with dichloromethane:hexane (1:1) is followed by silica gel cleanup to remove interfering lipids . Method precision requires <15% relative standard deviation (RSD) for triplicate analyses .

Q. What regulatory frameworks govern the study of 2,3,3',4,6-PeBDE under international agreements?

Under the Stockholm Convention on POPs, PeBDEs are classified as priority pollutants due to their persistence, bioaccumulation, and toxicity (PBT). Researchers must comply with guidelines for inventorying and monitoring PeBDEs in environmental matrices, including standardized reporting of congener-specific data .

Advanced Research Questions

Q. What experimental approaches are recommended for investigating soil sorption dynamics of 2,3,3',4,6-PeBDE?

  • Sorption isotherms : Use Freundlich or Langmuir models to quantify adsorption coefficients (Kd) across soil types. For example, Kd values range from 90 (clay) to 45,000 (humus) due to organic carbon content .
  • Dissipation studies : Conduct aerobic/anaerobic incubation experiments (e.g., 8 weeks at 25°C) to measure degradation rates. PeBDE shows moderate persistence, with ~50% dissipation in 3 weeks, likely due to microbial debromination or bound residue formation .
  • Mobility assays : Use lysimeters to simulate leaching; <0.001% of PeBDE migrates beyond 3 cm depth in most soils .

Q. How do researchers resolve discrepancies in congener-specific toxicological data across studies?

  • Congener-specific standardization : Ensure analytical methods distinguish 2,3,3',4,6-PeBDE from co-eluting isomers (e.g., BDE-99 or BDE-71) using high-resolution mass spectrometry (HRMS) .
  • Dose-response normalization : Account for differences in exposure matrices (e.g., lipid-adjusted vs. whole-weight concentrations) when comparing studies. For example, U.S. EPA IRIS assessments highlight congener-specific toxicity factors (e.g., BDE-99’s hepatic effects in rodents) .
  • Meta-analysis : Apply statistical weighting to studies with robust QA/QC protocols, such as those adhering to OECD guidelines for endocrine disruption assays .

Q. What are the predominant metabolic pathways of 2,3,3',4,6-PeBDE in mammalian systems, and how are metabolites detected?

  • Ether bond cleavage : Generates bromophenols (e.g., 2,4-dibromophenol) via cytochrome P450 activity, detectable via GC-MS after derivatization .
  • Hydroxylation : Forms para-hydroxylated metabolites (e.g., 4-HO-BDE-42) with thyroxine-like activity. These are quantified using liquid chromatography-tandem MS (LC-MS/MS) with isotopic labeling .
  • Debromination pathways : Anaerobic microbial degradation in gut microbiota produces lower-brominated congeners (e.g., tri-BDEs), requiring congener-specific monitoring in fecal and plasma samples .

Q. How do temporal trends in 2,3,3',4,6-PeBDE concentrations inform risk assessment models?

  • Bioaccumulation factors (BAFs) : Calculate using longitudinal data from apex predators (e.g., marine mammals), where PeBDE concentrations doubled every 5–7 years in the 1990s–2000s .
  • Temporal regression models : Incorporate lag times (e.g., 10–15 years) between industrial use patterns (pre-2004) and environmental peaks. North American biota show 10× higher PeBDE levels than European counterparts due to regulatory delays .

Methodological Considerations for Data Contradictions

  • Matrix effects : Address lipid co-extractives in biota samples by validating recovery rates (85–115%) using surrogate standards (e.g., ¹³C-labeled BDE-77) .
  • Inter-laboratory variability : Participate in proficiency testing programs (e.g., QUASIMEME) to harmonize detection limits (typically 0.1–1 ng/g) for low-abundance congeners .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.